N-(2,5-dichlorophenyl)-3-phenylacrylamide
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Overview
Description
N-(2,5-dichlorophenyl)-3-phenylacrylamide is a chemical compound that belongs to the category of acrylamide derivatives. The synthesis and characterization of closely related compounds provide insights into their molecular structures and chemical properties.
Synthesis Analysis
The synthesis of N-(2,5-dichlorophenyl)-3-phenylacrylamide and its related compounds involves intricate chemical reactions, leading to a variety of molecular structures. One such synthesis is detailed in the study by (Sagar et al., 2018), where closely related N-arylamides were synthesized and characterized, showing diverse molecular conformations and hydrogen bonding in different dimensions.
Molecular Structure Analysis
The molecular structure of these compounds is characterized by intramolecular hydrogen bonding and varying degrees of molecular order. Studies like (Sharma et al., 2017) provide detailed insights into the crystal structure of related compounds, revealing important structural features such as planarity of rings and intermolecular hydrogen bonds.
Chemical Reactions and Properties
These compounds are involved in various chemical reactions, forming different molecular structures with specific properties. For instance, (Sivakumar et al., 2020) discusses the optimization and molecular interactions of a novel pyrazole derivative, illustrating the complexity of chemical reactions and properties of these compounds.
Physical Properties Analysis
Physical properties such as crystalline structure, molecular geometry, and intermolecular interactions play a critical role in defining the characteristics of N-(2,5-dichlorophenyl)-3-phenylacrylamide and its derivatives. The work by (Kerru et al., 2019) offers a comparison between observed and calculated structures, providing insights into physical properties like bond lengths, angles, and molecular orbitals.
Chemical Properties Analysis
The chemical properties of these compounds are influenced by their molecular structure and the nature of chemical bonding. Research such as (Pekparlak et al., 2018) elucidates these properties through spectroscopic characterization and density functional theory calculations, highlighting the interaction between structure and chemical behavior.
properties
IUPAC Name |
(E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO/c16-12-7-8-13(17)14(10-12)18-15(19)9-6-11-4-2-1-3-5-11/h1-10H,(H,18,19)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTULSGDCBXSETD-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
110179-66-3 |
Source
|
Record name | 2',5'-DICHLOROCINNAMANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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